molecular formula C19H23N5O2S B2700203 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1351661-81-8

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No. B2700203
CAS RN: 1351661-81-8
M. Wt: 385.49
InChI Key: XVXJKELTXGOUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activities

Research into compounds with similar structural features, such as thiazol-2-yl acetamide derivatives, has shown promising anticancer activities. For instance, compounds synthesized by reacting imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds exhibited reasonable anticancer activity against different human tumor cell lines, notably against melanoma-type cell lines. This indicates the potential utility of such compounds in developing anticancer therapeutics (Duran & Demirayak, 2012).

Antimicrobial Applications

Another area of application for compounds with similar structural motifs involves antimicrobial activity. New heterocycles incorporating an antipyrine moiety, derived from acetamide intermediates, have been evaluated for their antimicrobial effects. These compounds were characterized and tested against a range of microbial species, showing varying degrees of antimicrobial activity, which highlights their potential in addressing bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).

Antioxidant Properties

The antioxidant capabilities of N-substituted-2-amino-1,3,4-thiadiazoles, which share functional groups with the compound of interest, have also been investigated. These compounds were synthesized and assessed for their cytotoxicity and antioxidant activities, revealing that some exhibited promising antioxidant properties. This suggests their utility in oxidative stress-related conditions and diseases (Hamama, Gouda, Badr, & Zoorob, 2013).

Pharmacological Research

Within pharmacological research, exploring the structure-activity relationships of compounds with similar frameworks has led to the discovery of dual inhibitors for targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This area of study is crucial for understanding the compound's potential in targeting cancer pathways and other diseases characterized by aberrant signaling through these kinases (Stec et al., 2011).

properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-13-7-8-14(2)18-17(13)22-19(27-18)23(3)12-15(25)20-9-5-11-24-16(26)6-4-10-21-24/h4,6-8,10H,5,9,11-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXJKELTXGOUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.